(2E)-3-(3-chloro-4-methoxyphenyl)-1-(4-chlorophenyl)prop-2-en-1-one

Description

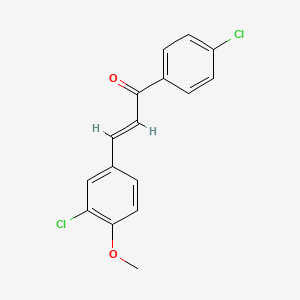

The compound (2E)-3-(3-chloro-4-methoxyphenyl)-1-(4-chlorophenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone (enone) backbone. Its structure consists of:

- A 4-chlorophenyl group attached to the ketone moiety.

- A 3-chloro-4-methoxyphenyl group on the vinyl side chain.

Chalcones are recognized for their diverse biological activities, including antifungal, anticancer, and enzyme inhibitory properties. The presence of electron-withdrawing (chloro) and electron-donating (methoxy) substituents in this compound modulates its electronic profile, solubility, and intermolecular interactions, making it a subject of interest in medicinal and materials chemistry .

Properties

IUPAC Name |

(E)-3-(3-chloro-4-methoxyphenyl)-1-(4-chlorophenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12Cl2O2/c1-20-16-9-3-11(10-14(16)18)2-8-15(19)12-4-6-13(17)7-5-12/h2-10H,1H3/b8-2+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZSCHWOJPUBHJQ-KRXBUXKQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)C2=CC=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2E)-3-(3-chloro-4-methoxyphenyl)-1-(4-chlorophenyl)prop-2-en-1-one, commonly referred to as compound 861207-58-1, is a synthetic organic compound with potential biological activity. This article delves into its chemical properties, biological evaluations, and relevant research findings to provide a comprehensive overview of its activity.

- Molecular Formula : C16H12Cl2O2

- Molar Mass : 307.17 g/mol

- CAS Number : 861207-58-1

The compound features two chlorine atoms and a methoxy group, which are significant for its biological interactions.

Anticancer Potential

The anticancer effects of compounds with similar structures have been explored extensively. Research indicates that compounds with α,β-unsaturated carbonyl groups exhibit significant cytotoxicity against various cancer cell lines:

| Study Reference | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| CLL (HG-3) | 0.17 | Induction of apoptosis | |

| CLL (PGA-1) | 0.35 | ROS-mediated pathways |

The pro-apoptotic effects observed in these studies suggest that this compound may also possess similar anticancer properties, warranting further investigation.

The biological activity of this compound likely involves several mechanisms:

- Inhibition of Enzymatic Activity : Compounds with similar structures often act as enzyme inhibitors, affecting pathways crucial for microbial survival and tumor growth.

- Induction of Apoptosis : The ability to induce programmed cell death in cancer cells is a significant aspect of many bioactive compounds.

- Reactive Oxygen Species (ROS) Generation : Many studies indicate that the generation of ROS can lead to oxidative stress in cells, contributing to both antimicrobial and anticancer effects.

Case Studies and Research Findings

While specific case studies focusing exclusively on this compound are sparse, the following highlights from related research provide insights into its potential applications:

- Antimicrobial Resistance Studies : A study evaluating the resistance patterns of Staphylococcus species revealed that derivatives similar to this compound can effectively combat resistant strains .

- Antiproliferative Effects : Research on structurally related compounds demonstrated significant antiproliferative effects in various cancer cell lines, particularly those associated with hematological malignancies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Physical Properties

The biological and physicochemical properties of chalcones are highly dependent on substituent patterns. Below is a comparison with analogous compounds:

Antifungal Activity

- The target compound’s 3-chloro-4-methoxy substituent may enhance antifungal activity compared to simpler analogs. For example, (2E)-1-(4’-aminophenyl)-3-(4-chlorophenyl)-prop-2-en-1-one (MIC = 0.07 µg mL⁻¹ against Trichophyton rubrum) lacks methoxy groups, suggesting that electron-donating substituents like OCH₃ could fine-tune membrane permeability .

Enzyme Inhibition

- MAO-B Selectivity : The target compound’s 4-chlorophenyl group is critical for MAO-B affinity. Analog P16 (4-ethylphenyl substituent) shows higher potency (Ki = 0.11 µM) due to hydrophobic interactions with the enzyme’s active site .

- Antiferroptotic Activity : Hydroxylated analogs like (2E)-3-(4-chlorophenyl)-1-(2,3,4-trihydroxyphenyl)prop-2-en-1-one inhibit lipid peroxidation (IC₅₀ = 0.45–3.88 µM), whereas methoxy groups in the target compound may reduce radical-scavenging capacity .

Structural and Crystallographic Insights

- Crystal Packing : The target compound’s 3-chloro-4-methoxy group likely influences hydrogen bonding and van der Waals interactions. In contrast, (2E)-1-(5-chlorothiophen-2-yl)-3-(4-ethylphenyl)prop-2-en-1-one exhibits thiophene-mediated π-stacking, highlighting the role of heteroaromatic rings .

- Hirshfeld Surface Analysis : Derivatives like (2E)-3-(2,4-dichlorophenyl)-1-(2,5-dichlorothiophen-3-yl)prop-2-en-1-one show Cl···Cl contacts (21.7% contribution), whereas the target compound’s OCH₃ group may promote O···H interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.